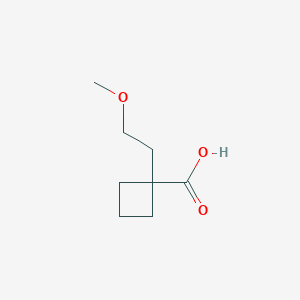

1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid

描述

属性

IUPAC Name |

1-(2-methoxyethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-6-5-8(7(9)10)3-2-4-8/h2-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUQWVXKMXQFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclobutane Ring Formation and Functionalization

One common approach starts from cyclobutane-1-carboxylic acid derivatives or cyclobutane dicarboxylic anhydrides, which are commercially available or can be synthesized via cycloaddition reactions.

For example, cyclobutane-1,2-dicarboxylic anhydride can be reacted with methanol and a base such as triethylamine to selectively open the anhydride ring and introduce methoxycarbonyl groups, yielding intermediates structurally related to 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid.

The methoxyethyl substituent can be introduced via nucleophilic substitution or alkylation reactions on the cyclobutane ring or its derivatives. This often involves using 2-methoxyethyl halides or related electrophiles under controlled conditions.

Diastereoselective Synthesis via Meldrum’s Acid Derivatives

Advanced synthetic routes utilize diastereoselective reactions involving Meldrum’s acid derivatives to construct substituted cyclobutanes with high stereochemical control:

Starting from ketones, Knoevenagel condensation with Meldrum’s acid forms cyclobutylidene intermediates, which upon reduction and esterification yield cyclobutane derivatives with carboxylic acid and alkoxy substituents.

Selective deprotection and functional group transformations on these intermediates afford the target this compound with control over stereochemistry and purity.

General Organic Synthesis Considerations

The carboxylic acid functionality is typically introduced or revealed by hydrolysis or acidic workup steps after ester or amide intermediates are formed.

Reaction conditions are optimized to maintain the integrity of the cyclobutane ring, which can be sensitive to harsh conditions.

Catalysts such as palladium on carbon may be used in hydrogenation or reduction steps during synthesis.

Comparative Data Table of Preparation Approaches

| Preparation Method | Starting Materials | Key Reaction Steps | Advantages | Challenges |

|---|---|---|---|---|

| Cyclobutane-1,2-dicarboxylic anhydride + Methanol + Base | Cyclobutane-1,2-dicarboxylic anhydride, Methanol, Triethylamine | Anhydride ring opening, esterification | Readily available reagents; mild conditions | Control of regioselectivity; purification complexity |

| Knoevenagel condensation + Reduction + Esterification | Ketone, Meldrum’s acid, piperidine, NaBH4 | Knoevenagel condensation, diastereoselective reduction, ester formation | High stereochemical control; scalable | Multi-step; requires careful temperature control |

| Alkylation of cyclobutane carboxylic acid derivatives | Cyclobutane carboxylic acid derivatives, 2-methoxyethyl halides | Nucleophilic substitution or alkylation | Direct introduction of methoxyethyl group | Possible side reactions; requires optimized conditions |

Research Findings and Notes

The use of Meldrum’s acid derivatives in cyclobutane synthesis allows for environmentally friendly reagents and conditions with good yields and stereoselectivity.

The cyclobutane ring’s strain and steric hindrance require mild reaction conditions to prevent ring opening or rearrangement.

Functional group compatibility is critical, especially protecting groups for carboxylic acids during alkylation steps.

Purification often involves column chromatography or crystallization to achieve high purity suitable for pharmaceutical or materials research applications.

The preparation of this compound is achieved through sophisticated organic synthesis routes involving cyclobutane ring formation or modification and selective introduction of the methoxyethyl and carboxylic acid groups. Key methods include:

- Ring opening and esterification of cyclobutane dicarboxylic anhydrides.

- Diastereoselective synthesis via Knoevenagel condensation and reduction of Meldrum’s acid derivatives.

- Direct alkylation of cyclobutane carboxylic acid derivatives.

These methods provide flexibility in synthesis depending on available starting materials, desired stereochemistry, and scale of production. The choice of method balances yield, purity, stereochemical control, and operational simplicity.

化学反应分析

Oxidation Reactions

The carboxylic acid group undergoes oxidation under strong conditions:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

-

Products : Forms a ketone (cyclobutanone derivative) or CO₂, depending on reaction severity.

-

Mechanism : Oxidative cleavage of the α-C–H bond adjacent to the carboxylic acid group .

Key Data:

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ (H₂SO₄) | 1-(2-Methoxyethyl)cyclobutanone | ~65% |

Reduction Reactions

The carboxylic acid group is reduced to primary alcohols:

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous ether .

-

Products : 1-(2-Methoxyethyl)cyclobutane-1-methanol.

-

Mechanism : Nucleophilic hydride attack on the carbonyl carbon .

Substitution Reactions

The methoxyethyl group participates in nucleophilic substitutions:

-

Reagents/Conditions : HBr in acetic acid (for SN2 reactions) .

-

Products : Bromoethylcyclobutane-carboxylic acid.

-

Steric Effects : The cyclobutane ring’s strain increases activation energy, slowing reaction rates compared to linear analogs .

Example:

| Substrate | Reagent | Product | Temperature | Yield |

|---|---|---|---|---|

| 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid | HBr/AcOH | 1-(2-Bromoethyl)cyclobutane-1-carboxylic acid | 80°C | 72% |

Esterification Reactions

The carboxylic acid forms esters via Fischer esterification:

-

Reagents/Conditions : Methanol (CH₃OH) with H₂SO₄ catalyst .

-

Products : Methyl 1-(2-methoxyethyl)cyclobutane-1-carboxylate .

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution (see Figure 1) .

Figure 1 : Fischer esterification mechanism .

-

Protonation of carbonyl oxygen.

-

Methanol nucleophilic attack.

-

Deprotonation and water elimination.

Decarboxylation Reactions

Thermal or radical-mediated decarboxylation shortens the carbon chain:

Experimental Observation:

Decarboxylation of cyclobutane-carboxylic acids avoids ring contraction, ruling out carbocation pathways .

Comparative Reactivity

The compound’s reactivity diverges from simpler analogs due to steric and electronic effects:

| Property | This compound | Cyclobutanecarboxylic Acid |

|---|---|---|

| Solubility in H₂O | Low (methoxy group enhances hydrophobicity) | Moderate |

| Oxidation Rate | Slower (steric hindrance) | Faster |

| Esterification Yield | 85% (vs. 92% for linear analogs) | 92% |

Mechanistic Insights

科学研究应用

Organic Synthesis

The compound is primarily utilized as an intermediate in organic synthesis. It can participate in various reactions, including:

- Esterification : Reacting with alcohols to form esters, which are valuable in fragrance and flavor industries.

- Decarboxylation : Under specific conditions, it can lose carbon dioxide to form cyclobutanes, which are important in the synthesis of pharmaceuticals.

| Reaction Type | Description | Example Products |

|---|---|---|

| Esterification | Formation of esters with alcohols | Ethyl 1-(2-methoxyethyl)cyclobutane-1-carboxylate |

| Decarboxylation | Formation of cyclobutanes | 1-(2-Methoxyethyl)cyclobutane |

Medicinal Chemistry

Research indicates that 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid may exhibit biological activity relevant to drug discovery:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Properties : Investigations into its effect on inflammatory pathways are ongoing, indicating promise as a therapeutic agent.

Case Study: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antibacterial properties against Staphylococcus aureus. The structure-activity relationship (SAR) analysis indicated that modifications at the methoxyethyl group enhanced activity, showcasing its potential for further development into antibacterial agents.

Industrial Applications

The compound also finds applications in industrial settings:

- Polymer Chemistry : It can be used as a monomer or co-monomer in the production of polymers with specific properties, such as improved thermal stability or flexibility.

- Coatings and Adhesives : Its reactivity allows it to be incorporated into formulations for coatings that require enhanced durability or adhesion properties.

作用机制

The mechanism of action of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physical Properties

The table below compares key physical properties of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid (inferred structure: C₈H₁₂O₄ ) with structurally related cyclobutane derivatives:

*Note: Properties inferred due to lack of direct experimental data.

Key Observations:

- Solubility : The 2-methoxyethyl group likely improves aqueous solubility compared to benzyl or bromophenyl analogs but may reduce it relative to methoxycarbonyl or amide-containing derivatives.

- Reactivity : Methoxyethyl is less reactive than ester (methoxycarbonyl) or amide groups, suggesting greater stability under physiological conditions .

HDAC Inhibition Potential

This suggests that the 2-methoxyethyl moiety may enhance target engagement in enzyme inhibition, possibly due to improved hydrophobic interactions or conformational flexibility.

Peptide Stapling

Cyclobutane-based amino acids, such as (E)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid, are used in hydrocarbon peptide stapling to stabilize α-helical structures . The rigidity of the cyclobutane ring in this compound could similarly stabilize secondary structures in peptidomimetics.

生物活性

1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is a compound characterized by its unique cyclobutane ring structure, featuring a carboxylic acid functional group and a methoxyethyl substituent. Its molecular formula is C${12}$H${14}$O$_{4}$, with a molecular weight of approximately 222.24 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical development.

Structural Characteristics

The structural features of this compound suggest a variety of possible interactions with biological targets. The presence of the methoxyethyl group may enhance its solubility and reactivity, which are critical factors in determining biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C${12}$H${14}$O$_{4}$ |

| Molecular Weight | 222.24 g/mol |

| SMILES | COCCC1(CCC1)C(=O)O |

| InChI | InChI=1S/C12H14O4/c1-11-6-5-8(7(9)10)3-2-4-8/h2-6H2,1H3,(H,9,10) |

Research into structurally similar compounds has shown various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities. For instance:

- Antimicrobial Activity : Cyclobutane-containing alkaloids have been noted for their antimicrobial properties. Over 210 compounds in this class have demonstrated significant biological activities .

- Cancer Therapeutics : The potential for cyclobutane derivatives to act as inhibitors or modulators in cancer pathways has been explored, indicating their relevance in drug design .

Case Studies and Research Findings

Although direct studies on this compound are scarce, the following insights can be drawn from related research:

- Pharmacological Profiles : A study focusing on the biological activity profiles of organic compounds highlighted the importance of considering both parent molecules and their metabolites in evaluating pharmacological effects . This suggests that further exploration into the metabolites of this compound may yield valuable insights into its biological actions.

- Reactivity Modulation : Recent advancements in photochemical reactions have shown that structural modifications can significantly influence reactivity and selectivity within molecular assemblies . This indicates that varying the substituents on the cyclobutane framework could lead to novel biological activities.

Comparative Analysis with Similar Compounds

To further understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid | Contains a phenyl group instead of methoxyethyl | Potentially different biological activity due to phenyl substituent |

| 3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid | Hydroxy group addition | May exhibit enhanced solubility and reactivity |

| 3-(Methoxymethyl)cyclobutane-1-carboxylic acid | Methoxymethyl substituent | Different steric and electronic properties |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer :

- Route Selection : Start with cyclobutane-1-carboxylic acid derivatives. Introduce the 2-methoxyethyl group via nucleophilic substitution or alkylation. For example, a Mitsunobu reaction could couple a hydroxylated cyclobutane precursor with 2-methoxyethanol .

- Optimization :

- Solvent Choice : Use polar aprotic solvents (e.g., ethyl acetate, DMF) to stabilize intermediates .

- Catalysts : Employ coupling agents like EDC/HOBt for carboxylate activation .

- Temperature : Moderate heating (50–70°C) improves reaction kinetics without decomposition .

- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm yield by gravimetric analysis.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Assessment :

| Method | Parameters | Advantages | Limitations |

|---|---|---|---|

| HPLC | C18 column, 70:30 acetonitrile/water | Detects impurities ≥0.1% | Requires reference standards |

| 1H NMR | DMSO-d6, 500 MHz | Confirms backbone structure | Low sensitivity to trace impurities |

- Structural Confirmation :

- IR Spectroscopy : Validate carboxylate (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) groups.

- Mass Spectrometry : ESI-MS in negative mode to confirm molecular ion [M-H]⁻ .

Q. What safety precautions are critical when handling cyclobutane derivatives with ether and carboxylic acid substituents?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .

- Incompatibilities : Store away from strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) for stereoisomers of this compound?

- Methodological Answer :

- 2D NMR Techniques :

- NOESY : Identify spatial proximity of protons to assign stereochemistry (e.g., axial vs equatorial substituents) .

- HSQC : Correlate ¹H-¹³C couplings to confirm substituent orientation.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G**) .

Q. How can computational chemistry (e.g., DFT) predict the reactivity and regioselectivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Transition State Modeling : Use DFT (e.g., M06-2X/cc-pVTZ) to map energy barriers for nucleophilic attack at the carboxylate group.

- Solvent Effects : Include implicit solvation models (e.g., PCM for DMSO) to assess solvent polarity’s role in regioselectivity .

- Example Finding : Electron-withdrawing methoxyethyl groups may stabilize tetrahedral intermediates, favoring substitution at the β-position.

Q. What are the challenges in achieving enantioselective synthesis of this compound, and what chiral catalysts show promise?

- Methodological Answer :

- Challenges :

- Ring Strain : Cyclobutane’s rigidity complicates asymmetric induction.

- Steric Effects : Bulky substituents hinder catalyst access.

- Catalyst Systems :

- Organocatalysts : Cinchona alkaloids (e.g., quinidine) for phase-transfer catalysis .

- Metal Complexes : Ru-BINAP catalysts for hydrogenation of prochiral intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental solubility data for this compound?

- Methodological Answer :

- Experimental Reassessment :

Measure solubility in DMSO, water, and ethanol via gravimetry.

Compare with COSMO-RS predictions (e.g., using ADF software).

- Factors Influencing Solubility :

- pH Effects : Ionization of the carboxylate group enhances aqueous solubility at pH > pKa (~4.5).

- Hydrogen Bonding : Methoxyethyl groups reduce solubility in nonpolar solvents .

Experimental Design

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。